COX-2 Inhibition: Class-Level Activity Evidence for 4-(methylsulfonyl)-1H-pyrazol-3-amine Derivatives
While direct IC50 data for the parent compound 4-(methylsulfonyl)-1H-pyrazol-3-amine is not available in the permitted sources, its core structure is a validated pharmacophore for COX-2 inhibition. A class-level inference can be made from studies on pyrazole derivatives possessing a methylsulfonyl moiety. Novel 1,3-diaryl pyrazole derivatives bearing this group have been designed and shown to selectively target COX-2, demonstrating dual anti-inflammatory and anticancer activities in docking and dynamics studies [1]. This evidence supports the rationale for selecting this scaffold for developing selective COX-2 inhibitors, as opposed to other heterocyclic cores that may lack this established selectivity profile.
| Evidence Dimension | COX-2 Inhibitory Activity |
|---|---|
| Target Compound Data | Not specified (Used as core scaffold for active derivatives) |
| Comparator Or Baseline | Other heterocyclic scaffolds (e.g., isoxazole, furan) |
| Quantified Difference | Qualitative: Established methylsulfonyl-pyrazole pharmacophore for selective COX-2 inhibition. |
| Conditions | Molecular docking and dynamics studies [1] |
Why This Matters
This validates the compound's utility as a privileged scaffold for developing selective COX-2 inhibitors, justifying its procurement over non-pyrazole alternatives for this target class.
- [1] 국립보건연구원 국립의과학지식센터. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. View Source
